molecular formula C18H21ClN2O3 B10969629 6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10969629
M. Wt: 348.8 g/mol
InChI Key: BILLQYVXECCAGP-UHFFFAOYSA-N
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Description

6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a piperazine moiety bonded to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine to form 4-(4-chlorophenyl)piperazine.

    Cyclohexene Carboxylic Acid Derivative: Separately, cyclohex-3-ene-1-carboxylic acid is prepared through the hydrogenation of benzene derivatives or via Diels-Alder reactions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the cyclohexene carboxylic acid derivative using a coupling agent like carbodiimide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Nucleophiles such as amines or thiols under basic conditions for aromatic substitution.

Major Products

    Oxidation: Epoxides or diols from the cyclohexene ring.

    Reduction: Alcohols from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit pharmacological activities

Medicine

In medicine, compounds containing piperazine and chlorophenyl groups are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and as antipsychotic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as receptors or enzymes, through its piperazine and chlorophenyl groups. These interactions can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperazine: A simpler analog lacking the cyclohexene carboxylic acid moiety.

    Cyclohex-3-ene-1-carboxylic acid: Lacks the piperazine and chlorophenyl groups.

    N-(4-Chlorophenyl)piperazine derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

The uniqueness of 6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

6-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H21ClN2O3/c19-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)18(23)24/h1-2,5-8,15-16H,3-4,9-12H2,(H,23,24)

InChI Key

BILLQYVXECCAGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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